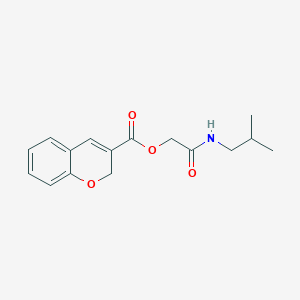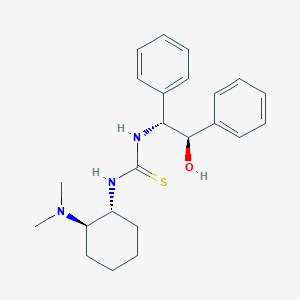
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its utility in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl precursors. These precursors are then subjected to a series of reactions, including amination and thiourea formation, under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Biology: Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea stands out due to its unique combination of a cyclohexyl group and a diphenylethyl group. Similar compounds include:
1R,2R-(-)-cyclohexanediamine: Known for its use in asymmetric synthesis.
α-Chiral primary amines: Valuable in the synthesis of pharmaceuticals and as chiral ligands.
This compound’s distinct structure and properties make it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H31N3OS |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
BIOUFBCQNRENED-GXRSIYKFSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Kanonische SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
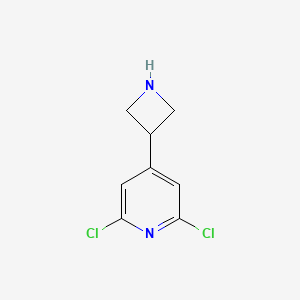

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
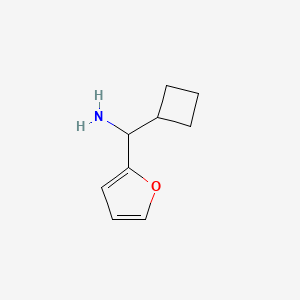

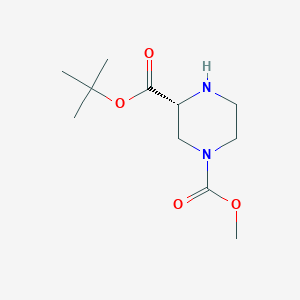

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
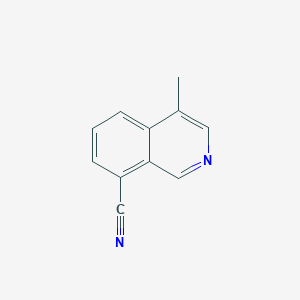
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)

![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
